Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15219104
InChI: InChI=1S/C21H19NO4S/c1-25-21(24)18-15-7-3-5-9-17(15)27-20(18)22-19(23)14-10-11-26-16-8-4-2-6-13(16)12-14/h2,4,6,8,10-12H,3,5,7,9H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C21H19NO4S
Molecular Weight: 381.4 g/mol

Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.:

Cat. No.: VC15219104

Molecular Formula: C21H19NO4S

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate -

Specification

Molecular Formula C21H19NO4S
Molecular Weight 381.4 g/mol
IUPAC Name methyl 2-(1-benzoxepine-4-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C21H19NO4S/c1-25-21(24)18-15-7-3-5-9-17(15)27-20(18)22-19(23)14-10-11-26-16-8-4-2-6-13(16)12-14/h2,4,6,8,10-12H,3,5,7,9H2,1H3,(H,22,23)
Standard InChI Key ZISFCOVDSPGUNT-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4OC=C3

Introduction

Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the class of benzothiophene derivatives. It features a unique structure that combines elements of benzothiophene and benzoxepin, making it a subject of interest in medicinal chemistry due to its potential pharmacological properties.

Synthesis

The synthesis of Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several key steps, typically including the formation of the benzoxepin moiety and subsequent modifications to introduce the benzothiophene framework. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Chemical Reactivity and Potential Reactions

This compound can undergo various chemical reactions due to its functional groups. Potential reactions include those typical for compounds containing amine and carboxylate groups. Each reaction requires specific conditions such as temperature, solvent choice, and catalysts to achieve desired outcomes efficiently.

Biological Activity and Potential Applications

Research indicates that compounds similar to Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit various biological activities. These may include interactions with enzymes or receptors, suggesting potential applications in medicinal chemistry and related fields.

Potential ApplicationDescription
Medicinal ChemistryPotential pharmacological properties
Biological InteractionsInteraction with enzymes or receptors

Comparison with Related Compounds

Several compounds share structural similarities with Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. For example, Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate contains a bromo substituent on the benzoxepin, potentially enhancing reactivity.

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoateBromo substituent on benzoxepinEnhanced reactivity
Methyl 2-{[(1-naphthyloxy)acetyl]amino}-4,5,6,7-tetrahydrobenzothiopheneNaphthylene substitutionDifferent aromatic system

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator